![molecular formula C25H33N5O3 B605922 Unii-M9ali41oqr CAS No. 1564268-08-1](/img/structure/B605922.png)
Unii-M9ali41oqr
Overview
Description
The substance identified by UNII “M9ALI41Oqr” is also known as BAY-1238097 . It has the molecular formula C25H33N5O3 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of BAY-1238097 is C25H33N5O3 , but the specific arrangement of these atoms (i.e., the compound’s structural formula) is not provided in the sources I found.Scientific Research Applications
Liquid-phase Syntheses of Inorganic Nanoparticles
Recent advances in chemical research have led to the development of novel materials, crucial in industries and technology advancements. This includes the electronics industry's evolution from vacuum tubes to chips, driven by new semiconducting materials discoveries (Cushing, Kolesnichenko, & O'connor, 2004).
Genome Engineering Technologies
CRISPR-Cas9 technology enables genome manipulation, crucial for understanding genome function. This technology has transformative applications in biology, biotechnology, and medicine, providing methods to edit or modulate DNA sequences (Hsu, Lander, & Zhang, 2014).
Dual-band Front-end for Wireless LAN
A dual-band front-end operating in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band was developed, demonstrating its application in wireless LAN technologies (Li, Quintal, & O. Kenneth, 2004).
Educational Programs for Academic Researchers
National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on experiential learning in STEM innovation, invention, and entrepreneurship. This aligns academic research with practical, socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Environmental Models
Collaborative environments are critical for developing and sharing large scientific applications like the Unified Air Pollution Model (UNI-DEM), used by European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Indian R&D Progress
India is advancing as a scientific and technological leader, with growing research and development centers and a shift from emulation to innovation in various fields (Mashelkar, 2005).
M9 Disaster Science International Collaboration
International collaboration on M9 disaster science has led to significant research advancements in risk-based planning, engineering, and disaster risk reduction (Maly et al., 2020).
CRISPR Technologies Beyond Research
CRISPR systems are being used in various sectors, including biomedical applications, crop and livestock breeding, and antimicrobial development (Barrangou & Doudna, 2016).
properties
IUPAC Name |
(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
CAS RN |
1564268-08-1 | |
Record name | BAY-1238097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-1238097 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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